4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide is an organic compound that features a pyrrole ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Coupling Reactions: The pyrrole and thiophene rings are then coupled to the benzamide group through a series of reactions, such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing robust catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with the thiophene ring at a different position.
4-(1H-pyrrol-1-yl)-N-(2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
4-(1H-pyrrol-1-yl)-N-(2-(pyridin-3-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide is unique due to the specific positioning of the thiophene ring, which may confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
4-pyrrol-1-yl-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-9-7-14-8-12-21-13-14)15-3-5-16(6-4-15)19-10-1-2-11-19/h1-6,8,10-13H,7,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEABFDLGJYCSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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